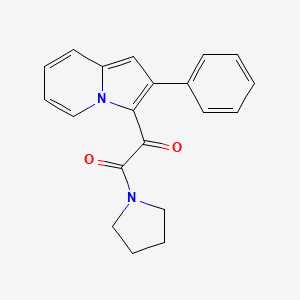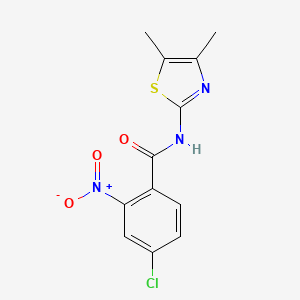
2-oxo-1-(2-phenylindolizin-3-yl)-2-pyrrolidin-1-ylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-oxo-1-(2-phenylindolizin-3-yl)-2-pyrrolidin-1-ylethanone is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is of interest due to its unique structure and potential for use in various biochemical and physiological studies.
Wirkmechanismus
The mechanism of action of 2-oxo-1-(2-phenylindolizin-3-yl)-2-pyrrolidin-1-ylethanone is not fully understood. However, it is believed to act as a modulator of certain receptors, such as the dopamine D2 receptor and the sigma-1 receptor. This compound has been shown to have both agonist and antagonist effects on these receptors, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
2-oxo-1-(2-phenylindolizin-3-yl)-2-pyrrolidin-1-ylethanone has been shown to have various biochemical and physiological effects. For example, it has been shown to increase dopamine release in certain brain regions, which may contribute to its potential as an antipsychotic agent. It has also been shown to have analgesic effects in animal models, possibly through modulation of the sigma-1 receptor.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-oxo-1-(2-phenylindolizin-3-yl)-2-pyrrolidin-1-ylethanone in lab experiments is its unique structure and potential for use in various biochemical and physiological studies. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret certain experimental results.
Zukünftige Richtungen
There are several future directions that could be pursued in the study of 2-oxo-1-(2-phenylindolizin-3-yl)-2-pyrrolidin-1-ylethanone. For example, further studies could be done to elucidate its mechanism of action and potential therapeutic effects. Additionally, studies could be done to investigate its potential use in other scientific research fields, such as cancer biology or immunology. Finally, studies could be done to optimize the synthesis method and purification techniques for this compound.
Synthesemethoden
The synthesis of 2-oxo-1-(2-phenylindolizin-3-yl)-2-pyrrolidin-1-ylethanone involves several steps. The starting materials are 2-phenylindole and pyrrolidine-2,5-dione. These two compounds are reacted together in the presence of a catalyst, such as p-toluenesulfonic acid, to form the desired product. The reaction is typically carried out in a solvent, such as dichloromethane or ethanol, at a specific temperature and for a certain duration. The final product is then purified using various techniques, such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
2-oxo-1-(2-phenylindolizin-3-yl)-2-pyrrolidin-1-ylethanone has potential applications in various scientific research fields, including biochemistry, pharmacology, and neuroscience. This compound has been shown to have affinity for certain receptors, such as the dopamine D2 receptor and the sigma-1 receptor, which are involved in various physiological processes. It has also been studied for its potential as an antipsychotic and analgesic agent.
Eigenschaften
IUPAC Name |
1-(2-phenylindolizin-3-yl)-2-pyrrolidin-1-ylethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c23-19(20(24)21-11-6-7-12-21)18-17(15-8-2-1-3-9-15)14-16-10-4-5-13-22(16)18/h1-5,8-10,13-14H,6-7,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYFEZBDYLDBHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(=O)C2=C(C=C3N2C=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Phenylindolizin-3-yl)-2-pyrrolidin-1-ylethane-1,2-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-ethyl-3-thienyl)carbonyl]-N-(3-methylphenyl)hydrazinecarbothioamide](/img/structure/B5702664.png)

![N-cyclohexyl-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5702678.png)

![N-benzyl-N'-[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B5702690.png)


![6,12,18,23-tetraoxatetraspiro[4.2.1.2.4~13~.2~10~.2~8~.2~5~]tricosan-9-one](/img/structure/B5702716.png)

![N-[2-(aminocarbonyl)phenyl]-4-bromo-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5702729.png)

![2-(4-chlorophenoxy)-N-[2-(4-fluorophenyl)ethyl]-2-methylpropanamide](/img/structure/B5702755.png)
![N-[1-(aminocarbonyl)-2-phenylvinyl]-2-chlorobenzamide](/img/structure/B5702759.png)
![[(6-bromo-3-ethyl-2-methyl-4-quinolinyl)thio]acetic acid](/img/structure/B5702778.png)